(3-AMINO-8-METHYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE
Overview
Description
(3-AMINO-8-METHYL-1,4-DIAZASPIRO[45]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-8-METHYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable spirocyclic precursor with malononitrile under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-AMINO-8-METHYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-AMINO-8-METHYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-AMINO-8-METHYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity of the target molecules. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)malononitrile
- (3-AMINO-8-METHYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE
Uniqueness
This compound stands out due to its specific spirocyclic structure and the presence of both amino and nitrile functional groups. These features confer unique reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-amino-8-methyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-8-2-4-12(5-3-8)16-10(11(15)17-12)9(6-13)7-14/h8,16H,2-5H2,1H3,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRPKQICPRGVAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NC(=C(C#N)C#N)C(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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